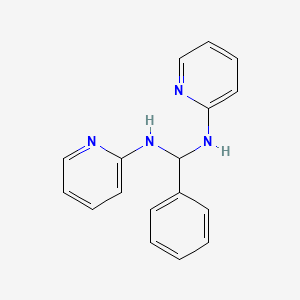
N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Phenyl(2-pyridinylamino)methyl)-N-(2-pyridinyl)amine, commonly known as PPM-1K, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a kinase inhibitor. PPM-1K is a member of the pyridinylaminomethylphenylamines family of compounds and is known to exhibit potent inhibitory effects on a variety of kinases.
Scientific Research Applications
Formation of Heterocyclic Aromatic Amines in Cooked Food
Research has identified precursors and intermediates in the formation of heterocyclic aromatic amines like PhIP, which are mutagens found in cooked food. Phenylacetaldehyde and 2-phenylethylamine, degradation products of phenylalanine, react with creatinine to form PhIP, highlighting the importance of these intermediates in the reaction mechanism to form PhIP in cooked meats (Zöchling & Murkovic, 2002).
Advancements in Polymer Solar Cells
Amine-based, alcohol-soluble fullerene derivatives, such as [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN), have been applied successfully as acceptor and cathode interfacial materials in polymer solar cells, demonstrating potential applications in organic/polymer solar cells due to their high electron mobility (Lv et al., 2014).
Reductive Amination Using Cobalt Oxide Nanoparticles
An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines has been developed. This process highlights the use of cost-efficient and earth-abundant metal-based catalysts in the synthesis of important fine and bulk chemicals (Senthamarai et al., 2018).
G-Quadruplex Stabilization and Cytotoxic Activity
Macrocyclic pyridyl polyoxazoles with variations in the aminoalkyl side-chain have been synthesized and evaluated for their selective G-quadruplex stabilization and cytotoxic activity. These compounds show potential in evaluating in vitro and in vivo biological activities associated with G-quadruplex ligands (Blankson et al., 2013).
Chemoselective Alkene Hydrocarboxylation
Diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes have been identified as chemoselective initiators for alkene hydrocarboxylation, providing insights into the potential for selective organic synthesis and catalysis (Dyer, Fawcett, & Hanton, 2005).
properties
IUPAC Name |
1-phenyl-N,N'-dipyridin-2-ylmethanediamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-8-14(9-3-1)17(20-15-10-4-6-12-18-15)21-16-11-5-7-13-19-16/h1-13,17H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDQTONLUKOBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



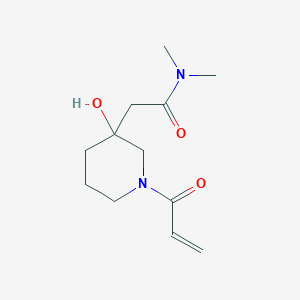
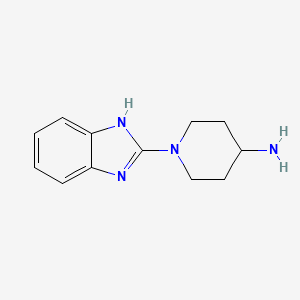
![{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine](/img/structure/B2578067.png)
![2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578068.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2578069.png)
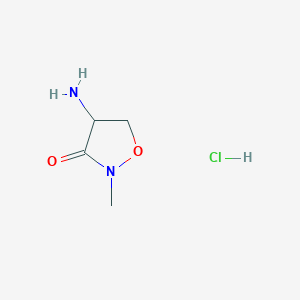
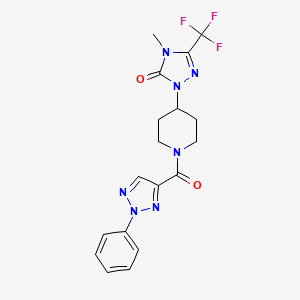

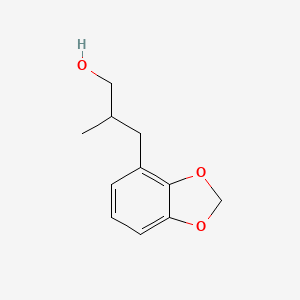

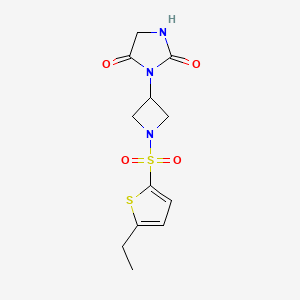
![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)